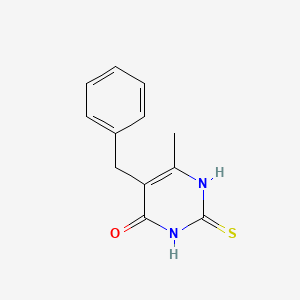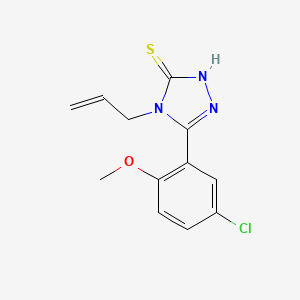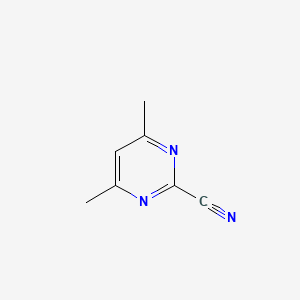
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is a chemically modified nicotinonitrile derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and synthesis of related compounds. For instance, the synthesis and properties of various pyridones related to 1-methylnicotinonitrile have been explored, which can offer a foundational understanding of the behavior of pyridine-based structures .
Synthesis Analysis
The synthesis of related compounds, such as the 2-, 4-, and 6-pyridones, has been achieved, and these methods could potentially be adapted for the synthesis of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile . Additionally, the design and synthesis of a fleximer based on a 4,6-dimethyl nicotinonitrile structure have been reported, which involves crystallization and structural interpretation, suggesting that similar strategies could be employed for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis . These methods are crucial for understanding the three-dimensional conformation and intermolecular interactions within the crystal lattice, which are essential for predicting the behavior and reactivity of the compound.
Chemical Reactions Analysis
While the provided papers do not detail reactions specific to 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile, they do describe the transformation of synthesized nicotinonitriles into other heterocyclic compounds, such as 1H-pyrazolo[3,4-b]pyridines . This indicates that nicotinonitrile derivatives can undergo cyclization and other chemical transformations, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives can be inferred from the properties of similar compounds. For example, the crystal packing and stabilization by intermolecular noncovalent interactions are important characteristics that influence the physical properties of these compounds . The electronic properties, such as the presence of electron-donating or withdrawing groups, would also affect the chemical reactivity and stability of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Synthesis of Nicotinonitrile Derivatives as NLO Materials 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles and related compounds have been synthesized for potential applications in non-linear optics (NLO). Some derivatives exhibit high NLO responses, indicating their utility in this field. The unique structure and electronic properties of these derivatives make them suitable for NLO material development (Raghukumar et al., 2003).
Conformational Polymorphs in Crystal Chemistry Nicotinonitrile derivatives demonstrate the formation of conformational polymorphs, which are crucial in crystal engineering and material science. Different packing and binding affinities of these polymorphs suggest their potential in tailoring materials for specific applications (Dubey et al., 2013).
Pharmacological and Antimicrobial Applications
Antiproliferative Activity Against Cancer Cells Certain 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues show significant antiproliferative activity against various human cancer cell lines. These compounds, acting as inhibitors at the colchicine binding site in the tubulin dimer, demonstrate potential as therapeutic agents for cancer treatment (Liu et al., 2018).
Antimicrobial Activities of Pyrido[2,3-d]pyrimidine Derivatives Derivatives of nicotinonitrile have been synthesized and shown to possess antimicrobial properties. These novel compounds contribute to the array of antimicrobial agents and offer potential applications in combating infectious diseases (Behalo, 2008).
Material Science and Fluorophore-based Applications
Developing Environmentally Sensitive Fluorophore-based Nicotinonitriles Innovative nicotinonitrile derivatives incorporating pyrene and fluorene moieties have been synthesized. These compounds exhibit strong blue-green fluorescence emission, making them suitable for applications in materials science, especially in the field of optical materials (Hussein et al., 2019).
Weak Interactions in Molecular Networks The study of weak interactions in 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs emphasizes the importance of non-covalent interactions in stabilizing molecular structures. These findings have implications for material design and the development of molecular networks (Tewari et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with various targets such as jnk3 , TrkA/B/C , and proteins involved in detoxification and clearance of foreign toxic substances . These targets play crucial roles in various biological processes, including signal transduction, neurodegenerative diseases, and detoxification.
Mode of Action
Similar compounds with a pyrrolidine structure have been shown to inhibit their targets, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to specific sites, leading to changes in the target’s function.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to signal transduction, neurodegenerative diseases, and detoxification .
Result of Action
Based on the known targets of similar compounds, the compound may have effects on signal transduction, neurodegenerative diseases, and detoxification processes .
Propiedades
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAOVFIBBQKZDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358398 |
Source


|
| Record name | 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile | |
CAS RN |
693254-24-9 |
Source


|
| Record name | 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)


![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)
![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)


